molecular formula C95H158N32O28S B114699 Shaker B inactivating peptide CAS No. 144119-58-4

Shaker B inactivating peptide

Cat. No. B114699
M. Wt: 2228.5 g/mol
InChI Key: MQEZYILIHCJHNV-GUJIBKTASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Shaker B inactivating peptide (ShBIP) is a polypeptide that has been found to be a potent inhibitor of the Shaker B potassium channel. This peptide has been extensively studied due to its potential applications in scientific research, particularly in the areas of neuroscience and cardiology. The purpose of

Scientific Research Applications

Shaker B inactivating peptide has been used extensively in scientific research to study the function of the Shaker B potassium channel. This channel plays a critical role in the regulation of neuronal excitability and cardiac repolarization. By inhibiting the Shaker B channel, Shaker B inactivating peptide can be used to investigate the physiological and pathological processes that involve this channel. For example, Shaker B inactivating peptide has been used to study the role of the Shaker B channel in epilepsy, cardiac arrhythmias, and pain perception.

Mechanism Of Action

Shaker B inactivating peptide acts as a pore blocker of the Shaker B potassium channel. It binds to the channel at a site that is distinct from the channel's voltage sensor, thereby preventing the flow of potassium ions through the channel. This results in the inhibition of neuronal firing and cardiac repolarization, which can have both therapeutic and research applications.

Biochemical And Physiological Effects

The primary biochemical and physiological effect of Shaker B inactivating peptide is the inhibition of the Shaker B potassium channel. This can result in a decrease in neuronal firing and cardiac repolarization, which can have therapeutic applications in the treatment of epilepsy and cardiac arrhythmias. Additionally, Shaker B inactivating peptide has been shown to have analgesic effects in animal models, suggesting that it may have potential as a pain medication.

Advantages And Limitations For Lab Experiments

One advantage of using Shaker B inactivating peptide in lab experiments is that it is a highly specific inhibitor of the Shaker B potassium channel. This allows researchers to selectively study the function of this channel without affecting other channels or physiological processes. Additionally, the use of Shaker B inactivating peptide in lab experiments allows for the investigation of the physiological and pathological processes that involve the Shaker B channel.
One limitation of using Shaker B inactivating peptide in lab experiments is that it is a relatively large peptide, which can limit its ability to penetrate cell membranes and reach intracellular targets. Additionally, the use of Shaker B inactivating peptide in in vivo experiments can be challenging due to its potential toxicity and immunogenicity.

Future Directions

There are several future directions for the study of Shaker B inactivating peptide. One area of research is the development of more potent and selective inhibitors of the Shaker B channel. Additionally, the use of Shaker B inactivating peptide in combination with other drugs or therapies may enhance its therapeutic potential. Finally, the investigation of the role of the Shaker B channel in other physiological and pathological processes may provide new insights into the function of this channel and its potential as a therapeutic target.
Conclusion:
Shaker B inactivating peptide is a potent inhibitor of the Shaker B potassium channel that has been extensively studied for its potential applications in scientific research. The use of Shaker B inactivating peptide in lab experiments allows for the selective investigation of the function of the Shaker B channel and its role in physiological and pathological processes. While there are limitations to the use of Shaker B inactivating peptide in lab experiments, its potential therapeutic applications make it an important area of research for the future.

Synthesis Methods

Shaker B inactivating peptide is a 37 amino acid polypeptide that can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by the deprotection of the amino acid side chains to yield the final product. The use of SPPS allows for the efficient synthesis of large quantities of Shaker B inactivating peptide with high purity and consistency.

properties

CAS RN

144119-58-4

Product Name

Shaker B inactivating peptide

Molecular Formula

C95H158N32O28S

Molecular Weight

2228.5 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C95H158N32O28S/c1-47(2)37-64(116-73(133)45-110-82(143)66(39-53-21-23-55(128)24-22-53)124-89(150)65(38-48(3)4)117-72(132)43-108-77(138)50(7)114-92(153)76(49(5)6)127-79(140)52(9)112-78(139)51(8)113-80(141)56(98)31-36-156-10)81(142)109-44-71(131)115-61(27-30-74(134)135)87(148)126-68(41-75(136)137)91(152)121-60(20-16-35-107-95(103)104)85(146)122-62(25-28-69(99)129)88(149)125-67(40-54-42-105-46-111-54)90(151)120-59(19-15-34-106-94(101)102)84(145)118-57(17-11-13-32-96)83(144)119-58(18-12-14-33-97)86(147)123-63(93(154)155)26-29-70(100)130/h21-24,42,46-52,56-68,76,128H,11-20,25-41,43-45,96-98H2,1-10H3,(H2,99,129)(H2,100,130)(H,105,111)(H,108,138)(H,109,142)(H,110,143)(H,112,139)(H,113,141)(H,114,153)(H,115,131)(H,116,133)(H,117,132)(H,118,145)(H,119,144)(H,120,151)(H,121,152)(H,122,146)(H,123,147)(H,124,150)(H,125,149)(H,126,148)(H,127,140)(H,134,135)(H,136,137)(H,154,155)(H4,101,102,106)(H4,103,104,107)/t50-,51-,52-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-/m0/s1

InChI Key

MQEZYILIHCJHNV-GUJIBKTASA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N

SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCSC)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCSC)N

Other CAS RN

144119-58-4

sequence

MAAVAGLYGLGEDRQHRKKQ

synonyms

all peptide BP
potassium channel inactivating peptide
Shaker B ball peptide
Shaker B inactivating peptide
ShB inactivating peptide (BP)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.